Isoliquiritin Isoliquiritin Isoliquiritin is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2' and 4' and a beta-D-glucopyranosyloxy group at position 4 respectively. It has a role as an antineoplastic agent and a plant metabolite. It is a member of chalcones, a member of resorcinols, a beta-D-glucoside and a monosaccharide derivative. It is functionally related to a trans-chalcone.
Isoliquiritin is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza Glabra (part of).
Brand Name: Vulcanchem
CAS No.: 7014-39-3
VCID: VC0191952
InChI: InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1
SMILES: C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol

Isoliquiritin

CAS No.: 7014-39-3

Cat. No.: VC0191952

Molecular Formula: C21H22O9

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Isoliquiritin - 7014-39-3

CAS No. 7014-39-3
Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
IUPAC Name (E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Standard InChI InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1
Standard InChI Key YNWXJFQOCHMPCK-LXGDFETPSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Chemical Properties and Structure

Molecular Structure and Formula

Isoliquiritin is chemically defined as 4-beta-D-glucopyranosyloxy-2′,4′-dihydroxy-trans-chalcone with the molecular formula C₂₁H₂₂O₉ and a molecular weight of 418.39 g/mol . Its structure features a chalcone backbone (consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system) with a glucose moiety attached via a glycosidic bond. The compound is characterized by its trans configuration, which is critical for its biological activity.

The full systematic IUPAC name of isoliquiritin is complex, reflecting its stereochemical features. Its chemical identifier (InChI) is:
1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1

The InChI Key, a condensed digital representation of the chemical structure, is YNWXJFQOCHMPCK-LXGDFETPSA-N .

Physical and Chemical Characteristics

Isoliquiritin appears as a yellow crystalline powder with limited water solubility but better solubility in organic solvents. It is commercially available at high purity (≥90% by LC/MS-ELSD) for research purposes . The compound has a CAS registry number of 5041-81-6 .

Table 1: Key Physical and Chemical Properties of Isoliquiritin

PropertyValue
Molecular FormulaC₂₁H₂₂O₉
Molecular Weight418.39 g/mol
CAS Number5041-81-6
Physical AppearanceYellow crystalline powder
SolubilityLimited in water, better in organic solvents
Commercial Purity≥90% (LC/MS-ELSD)
Price (Research Grade)$313.00 per 1 mg (as of April 2025)

Natural Sources and Extraction

Isoliquiritin is predominantly found in the roots and rhizomes of Glycyrrhiza species, particularly Glycyrrhiza uralensis (Chinese licorice) . The compound is typically extracted using solvent extraction methods followed by various chromatographic techniques for purification.

The concentration of isoliquiritin varies among different Glycyrrhiza species and is influenced by growing conditions, harvesting time, and geographical location. The compound belongs to a family of related flavonoids found in licorice, including isoliquiritigenin (the aglycone form) and its derivatives such as isoliquiritin apioside (neolicuroside) .

Pharmacological Properties

Anti-inflammatory Activity

Isoliquiritin demonstrates significant anti-inflammatory effects through multiple mechanisms. Recent research has shown that it can effectively ameliorate ulcerative colitis in rats through the Caspase 3/HMGB1/TLR4 dependent signaling pathway . A 2024 study conducted by Miao et al. established that isoliquiritin reduced intestinal inflammation and mucosal damage in trinitro-benzene-sulfonic acid (TNBS)-induced colitis in rat models .

The compound has been shown to deactivate NF-κB regulated inflammatory responses. Studies have demonstrated decreased mRNA levels of NF-κB and pro-inflammatory cytokines such as IL-6 in hepatocytes following isoliquiritin intervention . Similarly, in the kidneys of rats with membranous glomerulonephritis, isoliquiritin significantly downregulated both the protein expression of NF-κB and the mRNA expressions of NF-κB and IL-1β .

Antidepressant Effects

Isoliquiritin possesses remarkable antidepressant properties. Research has demonstrated that it can significantly reduce immobility time in standard depression assessment models such as the tail suspension test (TST) and forced swimming test (FST), indicating its efficacy in alleviating behavioral despair .

A groundbreaking study published in January 2021 revealed that isoliquiritin ameliorates depression by suppressing NLRP3 inflammasome activation . The research showed that isoliquiritin profoundly attenuated lipopolysaccharide (LPS) or chronic social defeat stress (CSDS)-induced depressive symptoms, as well as CSDS-induced anxiety behavior in animal models .

Other Biological Activities

Beyond its anti-inflammatory and antidepressant effects, isoliquiritin exhibits a diverse range of biological activities:

  • Antioxidant properties: It can scavenge free radicals and reduce oxidative stress

  • Antifungal activity: Effective against certain fungal pathogens

  • Anti-HIV potential: Shows inhibitory effects on HIV replication in vitro

  • Anticancer properties: Demonstrates antiproliferative effects against various cancer cell lines

Mechanisms of Action

Modulation of miRNA-27a/SYK/NF-κB Pathway

One of the primary mechanisms through which isoliquiritin exerts its antidepressant effects is via the modulation of the miRNA-27a/SYK/NF-κB signaling axis . Research has shown that miRNA-27a expression is downregulated in the serum of depressed patients and in the hippocampus of rodent models of depression .

Isoliquiritin administration significantly enhances miRNA-27a expression while reducing spleen tyrosine kinase (SYK) levels . This modulation subsequently leads to decreased activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses .

In LPS and CSDS-induced depression models, isoliquiritin treatment restored miRNA-27a mRNA expression in the hippocampus and decreased the protein levels of SYK and phosphorylated NF-κB (p-NF-κB) . These effects were reversed by miRNA-27a inhibitors, confirming the central role of this pathway in isoliquiritin's therapeutic actions .

NLRP3 Inflammasome Regulation

Isoliquiritin exhibits potent effects on the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses and pyroptosis (inflammatory cell death) . In both in vivo and in vitro models, isoliquiritin treatment decreased the protein levels of NLRP3, cleaved Caspase-1, IL-1β, and gasdermin D N-terminal fragment (GSDMD-N), all key components of the inflammasome pathway .

In the hippocampus of depressed animal models, isoliquiritin administration reduced the concentration of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α while improving neuronal survival and morphology . Moreover, it protected primary microglia against LPS and adenosine triphosphate (ATP)-elicited NLRP3 inflammasome activation in vitro .

Caspase 3/HMGB1/TLR4 Signaling Pathway

In ulcerative colitis models, isoliquiritin operates through the Caspase 3/HMGB1/TLR4 dependent signaling pathway . High-mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that can activate toll-like receptor 4 (TLR4) signaling, promoting inflammation. Isoliquiritin modulates this pathway, reducing intestinal inflammation and mucosal damage in TNBS-induced colitis in rats .

Molecular TargetEffect of IsoliquiritinAssociated Therapeutic Outcome
miRNA-27aUpregulationAntidepressant effects
SYKDownregulationReduced inflammation
NF-κBInhibition of phosphorylationAnti-inflammatory effects
NLRP3 inflammasomeSuppressionReduced neuroinflammation and pyroptosis
Caspase-1Inhibition of cleavageDecreased production of mature IL-1β
GSDMD-NReductionDecreased pyroptotic cell death
Caspase-3/HMGB1/TLR4ModulationAmelioration of ulcerative colitis

Therapeutic Applications

Treatment of Depression

Isoliquiritin demonstrates considerable potential as a natural antidepressant. Its ability to ameliorate depressive symptoms operates through multiple mechanisms, particularly the miRNA-27a/SYK/NF-κB axis-controlled decrease of pyroptosis via the NLRP3 cascade .

In animal models, isoliquiritin significantly reduced LPS or CSDS-induced depressive behaviors, comparable to established antidepressants . The compound's effectiveness appears to involve both anti-inflammatory actions and neuronal protective effects, as evidenced by increased hippocampal NeuN protein levels, improved neuronal survival and morphology, and decreased pyroptosis-related neuronal cell death following isoliquiritin administration .

Management of Ulcerative Colitis

Recent research has demonstrated isoliquiritin's efficacy in treating ulcerative colitis through its anti-inflammatory properties . In a 2024 study by Miao et al., isoliquiritin significantly reduced intestinal inflammation and mucosal damage in TNBS-induced colitis in rats .

The compound's mechanism of action in ulcerative colitis involves the Caspase 3/HMGB1/TLR4 dependent signaling pathway, which is crucial in the pathogenesis of inflammatory bowel diseases . Given the increasing prevalence of ulcerative colitis and the limitations of current treatments, isoliquiritin offers a promising natural alternative or complementary therapy.

Recent Research Findings

Recent studies have significantly expanded our understanding of isoliquiritin's therapeutic potential. A 2021 study published in Nature Scientific Reports revealed that isoliquiritigenin (the aglycone form of isoliquiritin) acts as a potent human monoamine oxidase inhibitor, suggesting additional mechanisms for the antidepressant effects observed with isoliquiritin .

Research published in January 2021 demonstrated that isoliquiritin ameliorates depression by suppressing NLRP3 inflammasome activation through a miRNA-27a-mediated pathway . This groundbreaking study established the molecular mechanism underlying isoliquiritin's antidepressant effects and highlighted the compound's potential for treating neuropsychiatric disorders.

The most recent research, published in January 2024, focused on isoliquiritin's efficacy in treating ulcerative colitis through the Caspase 3/HMGB1/TLR4 dependent signaling pathway . This study further expanded the therapeutic applications of isoliquiritin beyond neuropsychiatric conditions to inflammatory bowel diseases.

Future Perspectives

The accumulating evidence regarding isoliquiritin's diverse pharmacological properties and molecular mechanisms opens several avenues for future research and development:

  • Clinical trials: Well-designed human clinical trials are needed to validate the efficacy and safety of isoliquiritin for treating depression, ulcerative colitis, and other conditions

  • Formulation development: Research into improved formulations to enhance bioavailability and targeted delivery of isoliquiritin

  • Structure-activity relationship studies: Investigation of structural modifications to enhance specific therapeutic properties while reducing potential side effects

  • Combination therapies: Exploration of synergistic effects when combined with conventional medications or other natural compounds

  • Expanded application research: Further investigation into potential applications in neurodegenerative disorders, cancer, and viral infections

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